N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a dimethylbenzamide moiety attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced by chlorination of the benzothiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the chloro-substituted benzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Formation of N-(6-substituted-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the interaction of benzothiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits the activity of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Interaction with Biological Macromolecules: The benzothiazole moiety can interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is unique due to the presence of the dimethylbenzamide moiety, which can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-5-10(2)7-11(6-9)15(20)19-16-18-13-4-3-12(17)8-14(13)21-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVITXVICMUGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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